molecular formula C6H10F2O2 B1459919 4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol CAS No. 2167269-98-7

4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol

Cat. No.: B1459919
CAS No.: 2167269-98-7
M. Wt: 152.14 g/mol
InChI Key: KOTPHIBLCFMDQL-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a tetrahydrofuran ring, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms into the molecule . The reaction conditions typically involve the use of metal-based catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of 4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted tetrahydrofuran derivatives. These products are valuable intermediates for further chemical synthesis and applications .

Scientific Research Applications

4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. This compound may interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol include other fluorinated tetrahydrofuran derivatives and difluoromethylated compounds. Examples include:

  • 4,4-Difluoropiperidine hydrochloride
  • 4,4-Difluoro-2,2-dimethyl-1,3-dioxolane .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines the stability of the tetrahydrofuran ring with the reactivity of the fluorine atoms and hydroxyl group. This combination makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

4,4-difluoro-2,2-dimethyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-5(2)4(9)6(7,8)3-10-5/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTPHIBLCFMDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(CO1)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol
Reactant of Route 2
4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol
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4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol
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4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol
Reactant of Route 5
4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol
Reactant of Route 6
4,4-Difluoro-2,2-dimethyltetrahydrofuran-3-ol

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